(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCQEPBLFCSKQ-ZJIMSODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391475-97-0 | |
| Record name | (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 3-Fluoropyridine Derivatives
Industrial Scale Synthesis
Industrial production of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically employs:
- Continuous flow reactors to maintain precise temperature control (50°C to 100°C) and reaction times.
- Polar solvents such as ethanol to facilitate solubility and reaction rates.
- Catalytic hydrogenation or chemical reductants for reductive amination steps.
- Crystallization and recrystallization techniques for purification and salt formation to obtain the dihydrochloride salt in high purity and yield.
Purification and Salt Formation
The free base amine is converted to its dihydrochloride salt by treatment with hydrochloric acid under controlled conditions:
- The free amine is dissolved in a suitable solvent.
- An equimolar or excess amount of hydrochloric acid is added.
- The salt precipitates out and is collected by filtration.
- Recrystallization from solvents such as ethanol or isopropanol ensures high purity.
This salt form enhances the compound’s stability, handling, and solubility for further applications.
Summary Table of Preparation Methods
Research Findings and Considerations
- The stereochemistry at the ethanamine center is critical for biological activity; thus, methods ensuring high enantiomeric excess are prioritized.
- Fluorine substitution at the 3-position of the pyridine ring enhances chemical stability and modulates reactivity, making the fluorination step a key synthetic challenge.
- Reductive amination is a versatile and efficient step, allowing for the introduction of the chiral amine with good yields and selectivity when combined with chiral catalysts or resolution methods.
- Industrial methods emphasize scalability and reproducibility, employing continuous flow systems and optimized purification protocols to meet quality standards.
Chemical Reactions Analysis
®-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Research
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride has been studied for its potential as a pharmacological agent. The presence of the fluorine atom in the pyridine ring enhances its biological activity by influencing lipophilicity and receptor binding characteristics.
Case Studies
- Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The amine group allows for further derivatization, making it a versatile building block in organic synthesis.
Synthetic Pathways
- Formation of Pyridine Derivatives: The compound can be utilized to create more complex pyridine derivatives, which are often used in drug design.
Biochemical Assays
Due to its ability to interact with biological targets, this compound is employed in biochemical assays to study enzyme inhibition and receptor-ligand interactions.
Neuroscience Research
Research indicates that this compound may play a role in studies focused on neuropharmacology, particularly in understanding the mechanisms of action for drugs targeting the central nervous system.
Toxicological Studies
The safety profile of this compound is also evaluated in toxicological studies to assess its potential risks and side effects associated with its pharmacological applications.
Data Tables
| Study Focus | Findings |
|---|---|
| Antidepressant Effects | Potential modulation of neurotransmitters |
| Neuropharmacology | Interaction with CNS receptors |
Mechanism of Action
The mechanism of action of ®-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s reactivity and selectivity, allowing it to interact with various biological molecules. This interaction can lead to the modulation of biological pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
The following table compares key physicochemical properties of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Purity | Key Differences |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₁Cl₂FN₂ | 213.08 | 3-F, R-configuration | 1391475-97-0 | N/A | Chiral center, dihydrochloride salt |
| 1-(3-Fluoropyridin-2-yl)ethanamine | C₇H₉FN₂ | 140.16 | 3-F, neutral form | N/A | N/A | Lacks HCl salt; lower MW |
| (1R)-1-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride | C₈H₁₄Cl₂N₂ | 209.11 | 6-CH₃, R-configuration | 1423040-62-3 | Min. | Methyl substitution; lower MW |
| 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl | C₇H₈ClF₂N₂ | 200.60 | 3,5-diF | 1270334-60-5 | N/A | Additional fluorine; hydrochloride |
| 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride | C₆H₁₀Cl₂N₄ | 209.08 | Pyrimidine core | 856973-38-1 | 95% | Pyrimidine vs. pyridine core |
| 6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride | C₈H₁₂Cl₂F₃N₃ | 278.10 | 4-CF₃, R-configuration | 2920220-00-2 | N/A | Trifluoromethyl group; higher MW |
Notes:
- Fluorine vs.
- Dihydrochloride vs. Hydrochloride Salts: Dihydrochloride salts (e.g., the main compound) generally exhibit higher aqueous solubility compared to monohydrochloride derivatives (e.g., 1-(3,5-difluoropyridin-2-yl)ethanamine HCl) .
- Pyridine vs. Pyrimidine Cores : Pyrimidine-containing analogues (e.g., 2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride) introduce additional nitrogen atoms, which may enhance hydrogen-bonding interactions in biological targets .
Enantiomeric and Stereochemical Variants
The stereochemistry of the C1 position significantly influences biological activity. For example:
- (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS 1065267-25-5) is the S-enantiomer of the main compound, with identical molecular weight but distinct spatial orientation .
- The racemic mixture (CAS 1909336-86-2) lacks stereochemical specificity and may exhibit reduced potency in enantioselective applications compared to the pure R-form .
Functional Group Modifications
- Trifluoromethyl Substitution: The addition of a CF₃ group (e.g., in 6-[(1R)-1-aminoethyl]-4-CF₃-pyridin-2-amine dihydrochloride) introduces strong electron-withdrawing effects, which can improve metabolic stability and binding affinity .
- Multiple Fluorine Atoms : The 3,5-difluoro analogue (CAS 1270334-60-5) demonstrates how increased fluorination can enhance electronegativity and alter π-π stacking interactions .
Biological Activity
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₁Cl₂FN₂ |
| Molecular Weight | 213.08 g/mol |
| CAS Number | 1391475-97-0 |
| IUPAC Name | (1R)-1-(3-fluoropyridin-2-yl)ethanamine dihydrochloride |
The compound consists of a fluorinated pyridine moiety, which enhances its reactivity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom in the pyridine ring plays a crucial role in modulating the compound's reactivity, allowing it to engage in various biochemical pathways. This interaction can lead to significant alterations in cellular functions, making it a valuable tool for studying biological processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
1. Enzyme Inhibition:
- The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases. For example, it has shown potential as an inhibitor of certain kinases involved in cancer pathways .
2. Antiproliferative Effects:
- Studies have demonstrated that this compound can delay the growth of cancer cell lines, indicating its potential as an anticancer agent .
3. Neuroactive Properties:
- Preliminary investigations suggest that this compound may interact with neurotransmitter systems, potentially impacting mood and cognitive functions .
Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection at 254 nm is effective for quantifying impurities. Method validation should include specificity, linearity (e.g., 0.1–1.0 mg/mL), and precision (RSD <2%). For residual solvents, gas chromatography (GC) with headspace sampling is recommended. Mass spectrometry (LC-MS) identifies co-eluting impurities, such as regioisomers or diastereomers .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
Accelerated Stability Testing : Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks.
Degradation Analysis : Use RP-UPLC to monitor degradation products. Major degradation pathways (hydrolysis, oxidation) are identified via LC-MS/MS.
Solid-State Stability : Store the compound at 40°C/75% relative humidity (ICH guidelines). Powder X-ray diffraction (PXRD) detects polymorphic changes.
- Critical Consideration : Decomposition products like hydrogen fluoride (HF) may form under acidic conditions, necessitating corrosion-resistant equipment .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) to minimize errors.
- Refinement in SHELXL : Apply twin refinement (TWIN/BASF commands) if twinning is suspected. For disordered fluorine atoms, use PART/SUMP constraints.
- Validation Tools : Check Rint (<5%) and GooF (0.8–1.2). Discordant thermal parameters may indicate incorrect space group assignment. Cross-validate with Hirshfeld surface analysis .
Q. How can researchers mitigate challenges in quantifying trace diastereomers during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use a C18 column with a heptafluorobutyric acid (HFBA) ion-pairing agent to enhance resolution.
- Calibration Standards : Synthesize diastereomerically pure reference materials (e.g., via preparative HPLC) for spiking experiments.
- Limit of Quantification (LOQ) : Optimize MS detection in selected ion monitoring (SIM) mode to achieve LOQ ≤0.05% .
Q. What advanced personal protective equipment (PPE) is required for handling this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved N95 respirators with HF vapor filters when handling heated solutions.
- Skin Protection : Wear double gloves (nitrile over neoprene) and static-dissipative lab coats to prevent electrostatic ignition.
- Waste Management : Neutralize aqueous waste with calcium carbonate before disposal. Organic waste must be incinerated in a licensed facility .
Data Contradiction Analysis
Q. How to troubleshoot conflicting NMR and LC-MS data for impurity identification?
- Methodological Answer :
NMR Artifacts : Confirm solvent purity (e.g., deuterated DMSO residual protons at 2.50 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups.
LC-MS Discrepancies : Re-run samples with high-resolution MS (HRMS) to differentiate isobaric impurities. For example, a mass shift of 0.02 Da may indicate fluorine vs. chlorine substitution.
Cross-Validation : Compare retention times with spiked reference standards. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
